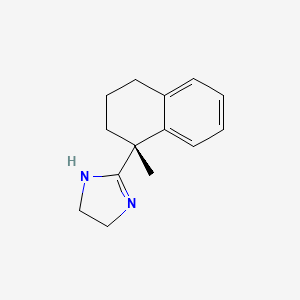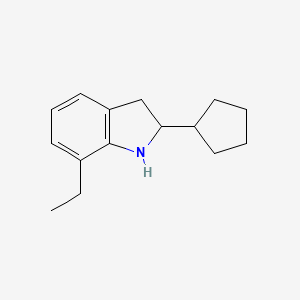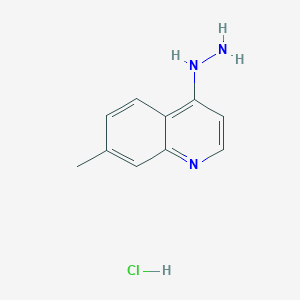
4-(Difluoromethoxy)quinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)quinolin-7-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)quinolin-7-ol typically involves the introduction of the difluoromethoxy group into the quinoline scaffold. One common method includes the reaction of 4-hydroxyquinoline with difluoromethyl ether under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethoxy)quinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-7-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Quinolin-7-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)quinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)quinolin-7-ol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This leads to the stabilization of DNA strand breaks and ultimately bacterial cell death . In cancer research, it may inhibit topoisomerase II, leading to the disruption of DNA repair and cell cycle arrest .
Comparación Con Compuestos Similares
4-Hydroxyquinoline: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
6-Fluoroquinoline: Contains a fluorine atom at a different position, affecting its activity and stability.
7-Chloroquinoline: Substituted with a chlorine atom, leading to variations in its reactivity and applications
Uniqueness: 4-(Difluoromethoxy)quinolin-7-ol is unique due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C10H7F2NO2 |
|---|---|
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)quinolin-7-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-3-4-13-8-5-6(14)1-2-7(8)9/h1-5,10,14H |
Clave InChI |
MWPATDFYUBRCMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)







![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)
